molecular formula C5H5N5 B12363940 Adenine-13C5,15N5

Adenine-13C5,15N5

Cat. No.: B12363940
M. Wt: 145.057 g/mol
InChI Key: GFFGJBXGBJISGV-IIYFYTTLSA-N
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Description

Adenine-13C5,15N5, also known as 6-Aminopurine-13C5,15N5, is a stable isotope-labeled compound of adenine. Adenine is one of the four nucleobases in the nucleic acids of DNA and RNA. It plays a crucial role in biochemistry, particularly in cellular respiration, forming both ATP and the cofactors NAD and FAD, and in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenine-13C5,15N5 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the adenine molecule. One common method for synthesizing adenine involves the reaction of hydrogen cyanide under specific conditions . The labeled isotopes are introduced during the synthesis process to replace the regular carbon and nitrogen atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the correct incorporation of the isotopes. The final product is purified to achieve high isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Adenine-13C5,15N5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed

The major products formed from these reactions include 8-oxoadenine from oxidation, dihydroadenine from reduction, and substituted adenine derivatives from substitution reactions .

Scientific Research Applications

Adenine-13C5,15N5 has numerous applications in scientific research:

Mechanism of Action

Adenine-13C5,15N5 exerts its effects by participating in the formation of nucleotides and nucleosides. When attached to ribose, it forms adenosine, and when attached to deoxyribose, it forms deoxyadenosine. These molecules are integral to the synthesis of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions . Adenine also plays a role in the formation of cofactors like NAD and FAD, which are essential for cellular respiration .

Comparison with Similar Compounds

Similar Compounds

    Adenine-13C5: A similar compound labeled only with carbon-13.

    Adenosine-13C5: A nucleoside formed by adenine and ribose, labeled with carbon-13.

    Adenine-15N5: Adenine labeled only with nitrogen-15

Uniqueness

Adenine-13C5,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15, making it particularly useful for detailed studies of metabolic pathways and biochemical processes. This dual labeling allows for more precise tracking and analysis compared to compounds labeled with only one isotope .

Properties

Molecular Formula

C5H5N5

Molecular Weight

145.057 g/mol

IUPAC Name

7H-purin-6-(15N)amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

GFFGJBXGBJISGV-IIYFYTTLSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=[15N][13CH]=[15N][13C](=[13C]2[15NH]1)[15NH2]

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

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